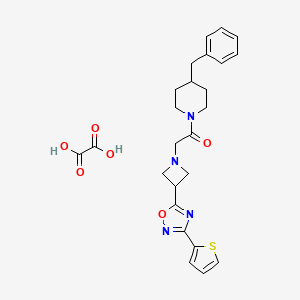![molecular formula C22H23N3OS B2396285 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 1019153-66-2](/img/structure/B2396285.png)
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide, also known as DPA-714, is a novel radioligand that has been developed for imaging the translocator protein (TSPO) in the brain. TSPO is a protein that is expressed in the outer mitochondrial membrane of various cells, including microglia, astrocytes, and endothelial cells. It has been implicated in a variety of physiological and pathological processes, including inflammation, oxidative stress, and neurodegeneration.
作用机制
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in many biological processes including cell growth and differentiation, immune response, and the adaptive response to stress .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to downstream effects .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response and cell growth .
Pharmacokinetics
Therefore, its impact on bioavailability cannot be accurately determined at this time .
Result of Action
Based on its potential target, it may influence cellular processes such as growth, differentiation, and immune response .
实验室实验的优点和局限性
The advantages of using 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide in lab experiments include its high affinity and selectivity for TSPO, its low toxicity, and its good pharmacokinetic properties. These properties make it an ideal radioligand for imaging TSPO in the brain and for investigating the role of TSPO in various physiological and pathological processes. The limitations of using 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide in lab experiments include its high cost, which may limit its use in large-scale studies, and its limited availability, which may restrict its use to specialized laboratories.
未来方向
For research on 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide include the development of new TSPO ligands with improved properties, such as higher affinity, selectivity, and specificity for TSPO. The development of new TSPO ligands may lead to the discovery of new biomarkers for neurological disorders and to the development of new TSPO-targeted therapies. Future research may also focus on the role of TSPO in other physiological and pathological processes, such as cancer, cardiovascular disease, and metabolic disorders. Finally, future research may investigate the use of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide in combination with other imaging techniques, such as magnetic resonance imaging (MRI) and positron emission tomography (PET), to provide a more comprehensive understanding of TSPO expression and function in the brain.
合成方法
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 3-ethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(3,4-dimethylphenyl)pyrimidine-2-thiol to form the intermediate compound. This intermediate is then reacted with 2-aminoacetophenone in the presence of a base to form the final product, 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide. The synthesis method of 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has been optimized to yield high purity and high specific activity, which are important for its use as a radioligand for imaging TSPO in the brain.
科学研究应用
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has been used extensively in scientific research for imaging TSPO in the brain. TSPO expression is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis, making it a potential biomarker for these conditions. 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has been used in preclinical and clinical studies to investigate TSPO expression in these disorders and to assess the efficacy of TSPO-targeted therapies. 2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide has also been used to investigate the role of TSPO in various physiological processes, including neuroinflammation, oxidative stress, and mitochondrial function.
属性
IUPAC Name |
2-[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl-N-(3-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-4-17-6-5-7-19(13-17)24-21(26)14-27-22-23-11-10-20(25-22)18-9-8-15(2)16(3)12-18/h5-13H,4,14H2,1-3H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSEBQUIAUVNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=C(C=C3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(3-ethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

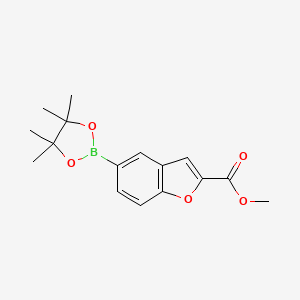
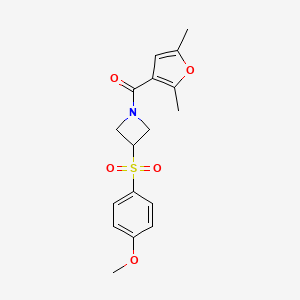

![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)
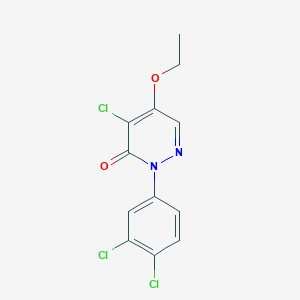
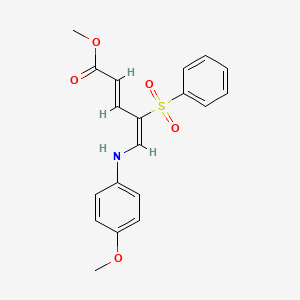
![Ethyl 4-[1-(but-2-ynoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2396212.png)
![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)
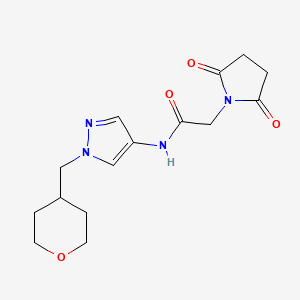

![[5-(Methylsulfanyl)thiophen-2-yl]methanol](/img/structure/B2396217.png)


